P2X3 Receptor Antagonism: Potency Benchmarking Against Clinical-Stage P2X3 Antagonists
3-(3-Chlorophenoxy)-2-butanone acts as an antagonist at recombinant rat P2X3 purinoceptors, achieving an EC50 of 80 nM in a functional assay using Xenopus oocytes [1]. This potency is within the same nanomolar range as the clinically advanced comparator P2X3 antagonist 34 (rat P2X3 IC50 = 92 nM) and the prototypical antagonist A-317491, supporting its utility as a cost-effective tool compound for in vitro P2X3 target validation studies [2].
| Evidence Dimension | P2X3 receptor functional antagonism potency |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | P2X3 antagonist 34 (rat P2X3 IC50 = 92 nM); A-317491 (rat P2X3 IC50 = ~100 nM) |
| Quantified Difference | Target compound EC50 (80 nM) is comparable to comparator IC50 (92 nM) and ~1.25-fold more potent than A-317491 |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes; functional antagonism assay at 10 µM test concentration |
Why This Matters
This data allows researchers to select 3-(3-Chlorophenoxy)-2-butanone as a validated P2X3 tool compound with potency equivalent to more expensive, patented clinical candidates, enabling high-throughput screening and mechanistic studies in pain research without IP constraints.
- [1] BindingDB. (n.d.). BDBM50118219: Antagonist activity against recombinant rat P2X purinoceptor 3 (EC50 = 80 nM). Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki&startPg=0&Increment=50&submit=Search View Source
- [2] Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179-17184. View Source
